2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile
Description
Historical Development of Trifluoromethylated 1,2,4-Triazole Derivatives
The evolution of trifluoromethylated 1,2,4-triazoles began in the late 20th century, driven by the need to enhance the bioavailability and target selectivity of heterocyclic compounds. Early work focused on antifungal agents, where the trifluoromethyl group was found to improve membrane permeability and reduce oxidative degradation. For example, voriconazole, a second-generation triazole antifungal, demonstrated superior efficacy due to its trifluoromethyl-pyrimidine moiety.
In the 2010s, researchers expanded applications to oncology, synthesizing derivatives such as 1,2,4-triazolylthioacetamides with 3,4,5-trimethoxyphenyl groups. These compounds exhibited nanomolar IC~50~ values against tubulin polymerization, a critical mechanism in anticancer drug design. The trifluoromethyl group’s role in stabilizing ligand-receptor interactions became evident through structure-activity relationship (SAR) studies, which correlated -CF~3~ substitution with improved enzymatic inhibition.
Significance of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile in Current Research
This compound (CAS No. 890094-78-7) has emerged as a key intermediate in synthesizing bioactive molecules. Its molecular formula, C~11~H~7~F~3~N~4~, and weight of 252.20 g/mol reflect a compact structure amenable to modular derivatization. The trifluoromethylphenyl group enhances electron-deficient character, favoring interactions with hydrophobic enzyme pockets, while the acetonitrile moiety serves as a hydrogen bond acceptor (Table 1).
Table 1: Molecular Properties of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile
Recent studies highlight its utility in creating combretastatin analogues, which disrupt microtubule dynamics in cancer cells. For instance, hybrid compounds bearing this scaffold inhibited tubulin polymerization at IC~50~ values of 5.9 μM, comparable to clinical candidates like paclitaxel. Additionally, its compatibility with click chemistry enables rapid generation of compound libraries for high-throughput screening.
Pharmacophoric Features of the Triazole-Acetonitrile Hybrid Structure
The pharmacophore of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile comprises three critical elements:
- 1,2,4-Triazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tubulin’s colchicine-binding domain). The triazole’s nitrogen atoms participate in hydrogen bonding, enhancing binding affinity.
- Trifluoromethylphenyl Group : Introduces steric bulk and electron-withdrawing effects, reducing metabolic clearance and improving blood-brain barrier penetration.
- Acetonitrile Moiety : Acts as a polarizable group that stabilizes dipole-dipole interactions with kinase ATP-binding pockets.
SAR analyses of analogous compounds reveal that substitution at the triazole’s 3-position (acetonitrile attachment) is critical for activity. For example, replacing acetonitrile with bulkier groups diminished tubulin inhibition, underscoring the need for a compact, electronegative substituent. Furthermore, the trifluoromethyl group’s position on the phenyl ring (para-) optimizes spatial alignment with hydrophobic enzyme subpockets, as seen in crystallographic studies of related inhibitors.
Properties
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)17-18-10/h1-4H,5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMKDTZUOFHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Phenyl Ring: The phenyl ring is coupled with the triazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of 1,2,4-triazole-3-yl acetonitriles. Key structural analogs include:
- Methoxyphenyl derivatives : 2-(5-(2-, 3-, or 4-methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitriles (e.g., compounds 1–4 in ). These feature methoxy groups instead of trifluoromethyl, altering electronic properties and solubility .
- Phenyl derivatives : Compounds like 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS 77691-67-9) lack electron-withdrawing groups, reducing lipophilicity and chemical stability .
Physicochemical Properties
| Compound | Substituent | Molecular Weight | Melting Point (°C) | Solubility | Key Features |
|---|---|---|---|---|---|
| Target compound | 4-CF3-phenyl | ~297.2* | Not reported | Moderate in DMSO | High lipophilicity, thermal stability |
| 2-(5-(4-Methoxyphenyl)-triazolyl)acetonitrile | 4-OCH3-phenyl | ~245.3 | Not reported | High in ethanol | Electron-donating, polar |
| 2-(4-Phenyl-triazol-3-yl)acetonitrile | Phenyl | 184.2 | Not reported | Low in water | Basic triazole reactivity |
| tert-Butyl derivative (CAS 860612-55-1) | 4-(tert-Butyl)phenyl | 270.3 | Not reported | Chloroform | Steric hindrance |
*Calculated based on formula C11H7F3N3.
Sources: .
Reactivity and Functionalization
- The nitrile group in the target compound allows further derivatization (e.g., hydrolysis to amides or iminoethers, as described in ) .
- Methoxyphenyl analogs undergo imidate formation (e.g., 5–9 in ), whereas trifluoromethyl groups resist nucleophilic attack due to strong electron withdrawal .
Research Findings and Key Insights
Electronic Effects : The trifluoromethyl group significantly increases electron deficiency on the triazole ring compared to methoxy or phenyl substituents, enhancing resistance to oxidative degradation .
Biological Potency: Fluorinated triazoles (e.g., patent compounds in ) show superior insecticidal and fungicidal activity compared to non-fluorinated analogs, likely due to improved membrane penetration .
Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., CF3-containing aryl halides) and anhydrous conditions, increasing synthesis complexity relative to methoxy derivatives .
Biological Activity
The compound 2-(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 284.23 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making triazole derivatives valuable in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound showed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM in the NCI-60 cell panel . The mechanism often involves the inhibition of key cellular pathways that regulate proliferation and survival.
Table 1: Anticancer Activity of Triazole Derivatives
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. A study highlighted that certain triazole derivatives effectively inhibited the growth of multidrug-resistant bacteria. The compounds exhibited synergistic effects when combined with existing antibiotics, significantly lowering the minimum inhibitory concentration (MIC) .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Strain | MIC (µg/mL) | Synergistic Effect |
|---|---|---|---|
| Triazole D | E. coli | 32 | Yes |
| Triazole E | K. pneumoniae | 16 | Yes |
| Triazole F | P. aeruginosa | >64 | No |
The biological activity of triazoles, including our compound of interest, can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes crucial for cell cycle progression and survival, such as cyclin-dependent kinases (CDKs).
- Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability in bacteria, leading to cell lysis.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A recent case study involving a series of triazole derivatives demonstrated their efficacy against pancreatic cancer cell lines (SUIT-2, Capan-1, Panc-1). The study reported IC50 values ranging from 5.11 to 10.8 µM for selected compounds . This highlights the potential for developing targeted therapies based on structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
